4-Amino-N,N,2-trimethylbenzenesulfonamide
Overview
Description
4-Amino-N,N,2-trimethylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and three methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s worth noting that sulfonamides, a group of drugs to which this compound belongs, generally act as inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase . They play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Result of Action
Biochemical Analysis
Biochemical Properties
4-Amino-N,N,2-trimethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can affect the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The binding interactions often involve the sulfonamide group, which can form strong bonds with enzyme active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and even toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses can lead to adverse effects, including toxicity, which is important for determining safe dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolism. Understanding these pathways is essential for determining the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation, which are important for its overall activity.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct it to specific organelles, where it can exert its effects. Understanding its subcellular localization is crucial for determining its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N,2-trimethylbenzenesulfonamide typically involves the sulfonation of 4-amino-2,3,5-trimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to 25°C .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N,N,2-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Amino-N,N,2-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 4-Amino-N,N-dimethylbenzenesulfonamide
- 4-Amino-N,N-diethylbenzenesulfonamide
- 4-Amino-N,N-dipropylbenzenesulfonamide
Comparison: 4-Amino-N,N,2-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to its dimethyl and diethyl counterparts, the trimethyl derivative exhibits different solubility and stability profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-N,N,2-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-6-8(10)4-5-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYAZKXUXLUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141476-75-7 | |
Record name | 4-amino-N,N,2-trimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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